molecular formula C8H8O7 B11945328 3,4-dimethoxyfuran-2,5-dicarboxylic Acid

3,4-dimethoxyfuran-2,5-dicarboxylic Acid

Cat. No.: B11945328
M. Wt: 216.14 g/mol
InChI Key: YDAGVAAGYJWBRH-UHFFFAOYSA-N
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Description

3,4-Dimethoxyfuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C8H8O7 It is a derivative of furan, a heterocyclic organic compound, and contains two methoxy groups and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxyfuran-2,5-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds such as glyoxal trimer dihydrate, diethyl oxalate, or benzil with dimethyl diglycolate. This reaction is carried out in the presence of potassium hydroxide (KOH) and cyclohexane as the solvent. The mixture is refluxed for 6 to 8 hours, resulting in the formation of the desired product with yields ranging from 73.4% to 98.6% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyfuran-2,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3,4-Dimethoxyfuran-2,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxyfuran-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups present and the conditions under which the compound is used. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxyfuran-2,5-dicarboxylic acid
  • 2,5-Furandicarboxylic acid
  • 3,4-Dimethoxyfuran-2,5-dicarboxylic acid diethyl ester

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy groups and carboxylic acid groups make it versatile for various chemical transformations and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H8O7

Molecular Weight

216.14 g/mol

IUPAC Name

3,4-dimethoxyfuran-2,5-dicarboxylic acid

InChI

InChI=1S/C8H8O7/c1-13-3-4(14-2)6(8(11)12)15-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12)

InChI Key

YDAGVAAGYJWBRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC(=C1OC)C(=O)O)C(=O)O

Origin of Product

United States

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